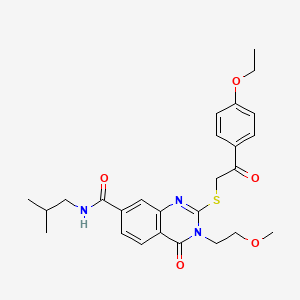
2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-N-isobutyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-N-isobutyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H31N3O5S and its molecular weight is 497.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
- Quinazoline derivatives have been synthesized and evaluated for their antimicrobial activities against a range of bacterial and fungal pathogens. For instance, compounds have been designed to target specific microbial strains, demonstrating significant antibacterial and antifungal effects. This research opens up potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Patel & Patel, 2010); (Desai, Dodiya, & Shihora, 2011).
Anti-inflammatory and Analgesic Properties
- Novel syntheses of benzodifuranyl and quinazoline derivatives have revealed compounds with high inhibitory activity on COX-2 selectivity, showing promising analgesic and anti-inflammatory properties. These findings suggest potential therapeutic applications for conditions characterized by inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitubercular Activity
- The design and synthesis of quinazoline-carboxamides have demonstrated potent inhibitory effects against Mycobacterium tuberculosis, indicating potential use in antitubercular therapy. Such research contributes to the ongoing search for new treatments for tuberculosis, especially in the face of rising drug resistance (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).
Synthetic Methodologies and Chemical Transformations
- Research into quinazoline derivatives has also focused on their synthesis and the hydrolytic opening of the quinazoline ring, providing insights into chemical transformations that could be applied in the synthesis of other complex molecules (Shemchuk, Chernykh, Levashov, & Sytnik, 2010).
Anticancer Research
- Studies on the cytotoxic activities of quinazoline and its fused derivatives have revealed potential anticancer properties. These compounds have shown significant activity against various cancer cell lines, suggesting their potential utility in developing new anticancer therapies (Bu, Deady, Finlay, Baguley, & Denny, 2001).
properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5S/c1-5-34-20-9-6-18(7-10-20)23(30)16-35-26-28-22-14-19(24(31)27-15-17(2)3)8-11-21(22)25(32)29(26)12-13-33-4/h6-11,14,17H,5,12-13,15-16H2,1-4H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKSHRGCIKKEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC(C)C)C(=O)N2CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

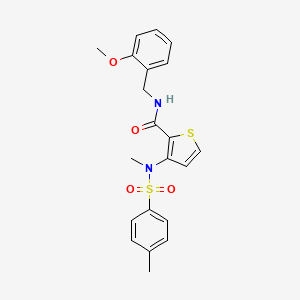
![4-benzyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2446132.png)
![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-ol](/img/structure/B2446134.png)
![1-butyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2446137.png)
![2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2446138.png)
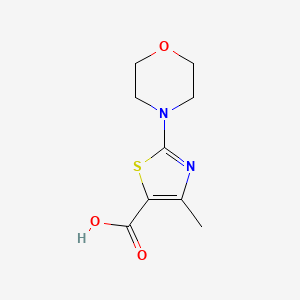



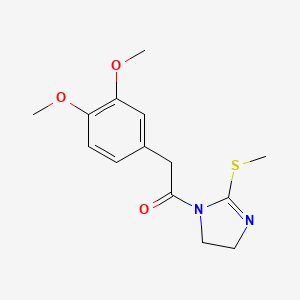
![3-[(3-Methylsulfonylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2446147.png)

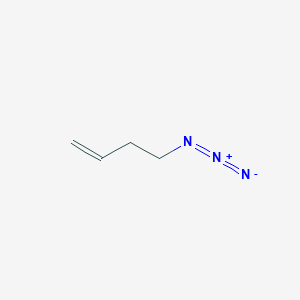
![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2446153.png)